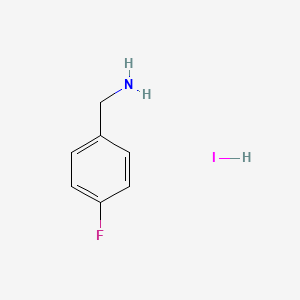

4-氟苄胺氢碘酸盐,98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Fluorobenzylamine Hydroiodide is a chemical compound with the molecular formula C7H8FN·HI and a molecular weight of 253.06 . It is a solid substance at 20°C and should be stored under inert gas . It is also hygroscopic, meaning it tends to absorb moisture from the air .

Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) has been described, which involves a transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) . This approach could successfully be extended to borohydride exchange resin (BER), enabling a viable option for use in automated syntheses .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzylamine Hydroiodide consists of a fluorobenzylamine moiety, which is a phenyl group substituted by a methanamine .Chemical Reactions Analysis

4-[18F]Fluorobenzylamine ([18F]FBA) has been used for the synthesis of 4-[18F]fluorobenzylamine-based thiol group-reactive prosthetic groups . These include 4-[18F]fluorobenzyl-2-bromoacetamide ([18F]FBBA) and 4-[18F]fluorobenzylamidopropionyl maleimide ([18F]FBAPM) .Physical and Chemical Properties Analysis

4-Fluorobenzylamine Hydroiodide appears as a white to light yellow powder or crystal . . It is soluble in water .科学研究应用

放射性标记化合物合成

4-氟苄胺氢碘酸盐在放射性标记化合物的合成中是一种多用途的构建模块,尤其是在核医学中。基于 Ni(II) 介导的硼氢化物交换树脂还原的全自动合成方法可以生产 4-[^18F]氟苄胺,该物质可进一步用于创建新的硫醇反应性假体基团和放射性标记抑制剂,用于成像目的。这一发展极大地提高了 PET 成像研究中 ^18F 标记化合物的可用性和应用,为诊断和治疗策略的进步提供了一个强大的工具 (Jenilee D. Way & F. Wuest, 2013)。

PET 放射性示踪剂的开发

通过涉及过渡金属辅助硼氢化钠还原的新方法合成 4-[^18F]氟苄胺,扩大了其作为 PET 放射性示踪剂开发核心组分的用途。这种方法促进了 4-[^18F]氟苄胺基硫醇基反应性假体基团的创建,证明了该化合物在用 ^18F 标记肽、蛋白质和寡核苷酸中的效用,从而增强了医学研究中的 PET 成像技术 (I. Koslowsky, J. Mercer, & F. Wuest, 2010)。

抗组胺活性研究

研究还探索了 4-氟苄胺衍生物在药理学应用中的合成,例如抗组胺作用。例如,(4-甲氧基苄基)(1,4,5,6-四氢嘧啶-2-基)胺氢碘酸盐的合成和随后的评估表明,通过 H1 受体拮抗作用具有有希望的支气管舒张作用,表明在治疗呼吸系统疾病中具有潜在的治疗应用 (Murat Genç 等,2013)。

腐蚀抑制研究

该化合物已被研究其在腐蚀抑制中的应用,特别是用于在酸性介质中保护低碳钢。此类研究强调了该化合物在金属表面形成保护膜的有效性,展示了其在制药领域之外在材料科学和工程领域的实用性 (R. A. Hussein, 2015)。

超分子化学

对 4-氟苄胺促进的强氢键和弱分子间相互作用的影响的研究导致了超分子盐的产生。这些研究提供了该化合物在形成不同的超分子结构中作用的见解,有助于理解固态化学中的分子相互作用 (Shi Wang 等,2015)。

半导体研究

4-氟苄胺氢碘酸盐已在半导体研究中找到应用,特别是在制造高性能钙钛矿发光器件中。它在控制准二维相中的作用极大地提高了器件效率,突出了其在先进电子和光电材料开发中的重要性 (Xiaoxiao Xu 等,2023)。

作用机制

Target of Action

The primary target of 4-Fluorobenzylamine Hydroiodide is the perovskite film used in solar cells . It interacts with the film to improve its quality and enhance its performance .

Mode of Action

4-Fluorobenzylamine Hydroiodide (F-PMAI) retards the crystallization process of the perovskite film through hydrogen bond interaction between F− and FA+ . It also reduces the (111) facet surface energy due to enhanced adsorption energy of F-PMAI on the (111) facet . After crystal growth, the bulky molecular is extruded to the bottom and top of the perovskite film, which can passivate interface defects through strong interaction between F-PMA+ and undercoordinated Pb2+/I− .

Biochemical Pathways

The introduction of 4-Fluorobenzylamine Hydroiodide facilitates the formation of large perovskite grains and (111) preferred orientation with a reduced trap-state density . This promotes charge carrier transportation, thereby enhancing the performance and stability of the device .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which could potentially influence its distribution and bioavailability.

Result of Action

The use of 4-Fluorobenzylamine Hydroiodide in the fabrication of perovskite/silicon tandem solar cells (TSCs) has resulted in a champion efficiency of 30.05% . The devices also exhibit excellent long-term thermal and light stability without encapsulation .

Action Environment

The action of 4-Fluorobenzylamine Hydroiodide is influenced by the environment in which it is used. For instance, in the fabrication of perovskite films, the compound is introduced in a two-step hybrid process involving evaporation and solution . This process is used to fabricate conformal growth of perovskite film on textured silicon substrates .

安全和危害

4-Fluorobenzylamine Hydroiodide is classified as a combustible liquid and may be corrosive to metals . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

属性

IUPAC Name |

(4-fluorophenyl)methanamine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTUISCIGMWMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FIN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097121-30-5 |

Source

|

| Record name | 4-Fluorobenzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)

![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)

![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)

![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)

![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)